molecular formula C16H33O5P B1504616 16-Phosphonohexadecanoic acid CAS No. 443361-18-0

16-Phosphonohexadecanoic acid

Cat. No. B1504616
CAS RN: 443361-18-0
M. Wt: 336.4 g/mol
InChI Key: JVXYHUCXFLBBGA-UHFFFAOYSA-N
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Description

16-Phosphonohexadecanoic acid (16-PA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM). It yields a close packed pattern with densely arranged alkyl groups. These SAMs are robust and stable in aqueous solutions over a wide pH range .


Synthesis Analysis

The surface modification of copper substrates by means of liquid phase reaction with 16-phosphonohexadecanoic acid is investigated . For 16-phosphonohexadecanoic acid a higher film thickness was obtained compared to 6-phosphonohexanoic acid .


Molecular Structure Analysis

The empirical formula of 16-Phosphonohexadecanoic acid is C16H33O5P . The molecular weight is 336.40 .


Chemical Reactions Analysis

16-Phosphonohexadecanoic acid forms a self-assembled monolayer (SAM) on surfaces .


Physical And Chemical Properties Analysis

16-Phosphonohexadecanoic acid is a solid substance with a melting point of 129-133 °C .

Scientific Research Applications

Anti-Corrosive Coatings

16-PA: is utilized to create anti-corrosive coatings on metal oxide surfaces. By forming a self-assembled monolayer (SAM), it provides a protective layer that can be particularly useful in biomedical applications . The SAMs formed by 16-PA are known for their robustness and stability in aqueous solutions across a wide pH range, making them ideal for long-term corrosion protection .

Surface Atom Immobilization

This compound can be deposited on indium oxide (ITO) substrates to immobilize surface atoms . This application is crucial in the field of material science, where controlled surface properties are essential for developing new materials with specific characteristics.

Self-Assembled Monolayers (SAMs)

16-PA: forms close-packed SAMs with densely arranged alkyl groups . These monolayers are significant in research areas like nanotechnology and surface chemistry, where they can be used to modify the surface properties of materials for various applications, including sensors and electronic devices.

Safety and Hazards

16-Phosphonohexadecanoic acid is classified as a combustible solid . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

16-Phosphonohexadecanoic acid has been investigated as an environmentally friendly and non-toxic corrosion inhibitor for patinated bronze . It significantly improves the protective properties of acrylic coating Paraloid B72 .

properties

IUPAC Name

16-phosphonohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYHUCXFLBBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698128
Record name 16-Phosphonohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Phosphonohexadecanoic acid

CAS RN

443361-18-0
Record name 16-Phosphonohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 16-Phosphonohexadecanoic acid readily forms self-assembled monolayers (SAMs) on various surfaces, including metal oxides [, , ], stainless steel [], and cobalt-chromium alloys []. This interaction stems from the strong binding affinity of the phosphonic acid group to the substrate. The carboxyl group (-COOH) at the opposite end presents a functionalized interface, enabling further modifications or interactions with other molecules. For example, it can be used to alter the surface energy and wettability, leading to applications in corrosion protection [, ] and controlling biocompatibility [].

ANone: 16-Phosphonohexadecanoic acid is characterized by the following:

  • Spectroscopic Data: Characterized by FTIR peaks corresponding to P-O, P=O, C=O and C-H stretching vibrations, confirming its structure and binding modes [, ].

A: 16-Phosphonohexadecanoic acid forms stable SAMs on various substrates, showcasing excellent material compatibility. These monolayers demonstrate stability under different conditions, including immersion in simulated acid rain [] and exposure to ultraviolet illumination []. The robustness of these SAMs makes them suitable for applications like corrosion protection [, ], surface modification for biosensing [], and controlling interfacial properties in organic solar cells [].

A: Yes, 16-Phosphonohexadecanoic acid SAMs can be utilized in drug polymorphism screening []. By modifying the surface properties of substrates, these SAMs can induce different crystal orientations and polymorphic forms in pharmaceuticals. This is particularly useful in studying the impact of polymorphism on drug stability, absorption, and efficacy [].

ANone: A variety of analytical techniques are employed to characterize 16-Phosphonohexadecanoic acid and its SAMs:

  • Surface Characterization: X-ray photoelectron spectroscopy (XPS) [, ], atomic force microscopy (AFM) [, ], and ellipsometry [] are used to study the elemental composition, surface morphology, and thickness of the formed monolayers.
  • Bonding and Orientation: Diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) [, ] and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) [] help determine the bonding configuration and orientation of the molecules within the SAMs.
  • Electrochemical Properties: Cyclic voltammetry (CV) [] can be used to assess the electrochemical behavior of surfaces modified with 16-Phosphonohexadecanoic acid, particularly in corrosion studies.

A: While 16-Phosphonohexadecanoic acid itself has not been extensively studied for its environmental impact, research highlights its potential in developing environmentally friendly corrosion protection methods for bronze cultural heritage []. Further research is needed to fully understand its degradation pathways and potential ecological effects.

A: Research indicates the potential of 16-Phosphonohexadecanoic acid SAMs in microwave sensing applications []. Changes in the microwave photoresponse of TiO2 nanotube membranes coated with 16-Phosphonohexadecanoic acid were observed upon UV illumination and humidity exposure []. This suggests potential for indirect sensing applications by leveraging the monolayer's interaction with charge carriers and surface states.

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